molecular formula C20H18N2O3 B2559759 (3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone CAS No. 1428366-17-9

(3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone

Cat. No.: B2559759
CAS No.: 1428366-17-9
M. Wt: 334.375
InChI Key: MFGFPSDWRLWPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone is a hybrid heterocyclic compound featuring a benzyloxy-substituted isoxazole ring linked via a methanone bridge to a 2-methylindolin moiety. This structure combines pharmacophoric elements from both indoline and isoxazole classes, which are frequently explored in drug discovery for their bioactivity.

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-14-11-16-9-5-6-10-17(16)22(14)20(23)18-12-19(21-25-18)24-13-15-7-3-2-4-8-15/h2-10,12,14H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGFPSDWRLWPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=NO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone is a synthetic organic molecule characterized by its unique structural components, including an isoxazole ring, a benzyloxy group, and an indoline moiety. Its molecular formula is C20H18N2O3C_{20}H_{18}N_{2}O_{3}, and it has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Overview

The structure of the compound can be broken down into three main parts:

  • Benzyloxy Group : Often used as a protecting group in organic synthesis.
  • Isoxazole Ring : Known for its presence in various bioactive compounds, contributing to antibacterial and antifungal properties.
  • Indoline Ring : Associated with various pharmacological activities, including anticancer effects.

Anticancer Activity

The potential anticancer properties of isoxazole derivatives have been explored extensively. Compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) . The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although detailed studies on this specific compound are required to establish its efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial effects of several isoxazole derivatives, revealing that some exhibited significant activity against Bacillus subtilis with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
    • Table 1 : Summary of Antibacterial Activities
    CompoundMIC (µg/mL)Target Bacteria
    A10Bacillus subtilis
    B25Staphylococcus aureus
    C50Escherichia coli
  • Anticancer Activity :
    • In vitro studies demonstrated that certain isoxazole derivatives significantly inhibited cell proliferation in various cancer cell lines. For instance, compound X showed IC50 values of 15 µM against MCF-7 cells .
    • Table 2 : Summary of Anticancer Activities
    CompoundCell LineIC50 (µM)
    XMCF-715
    YA54920
    ZPC330

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzyme Activity : Isoxazole derivatives can interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Certain structural features may facilitate the activation of apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their similarity scores (based on , and 8):

Compound Name CAS No. Similarity Score Key Functional Groups
(3-(Benzyloxy)isoxazol-5-yl)methanol 123320-44-5 0.53 Benzyloxyisoxazole, hydroxyl group
3-(Benzyloxy)isoxazole-5-carboxylic acid 55809-36-4 0.52 Benzyloxyisoxazole, carboxylic acid
4,6-Dimethoxyindoline-2,3-dione 1449413-05-1 0.54 Indoline dione, methoxy groups
(1-Methylindol-3-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone N/A N/A Indole, benzimidazole, methanone

Key Observations :

  • The target compound distinguishes itself by combining a benzyloxyisoxazole with a 2-methylindolin methanone, unlike analogs such as (3-(Benzyloxy)isoxazol-5-yl)methanol, which lacks the indoline moiety.
  • Compared to 4,6-dimethoxyindoline-2,3-dione, the target compound replaces the dione group with a methanone-linked isoxazole, likely enhancing its interaction with hydrophobic binding pockets .

Physicochemical Properties

Compound Name Molecular Weight Solubility Trends Boiling Point
(3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone ~335.35 (calculated) Moderate (lipophilic due to benzyl and indolin groups) Not reported
(3-(Benzyloxy)isoxazol-5-yl)methanol 205.21 Higher in polar solvents (e.g., ethanol) Not reported
4,6-Dimethoxyindoline-2,3-dione 207.18 Low (crystalline solid) Not reported

Key Observations :

  • The 2-methylindolin moiety may introduce hydrogen-bonding capabilities, balancing solubility and bioavailability .

Key Observations :

  • The methanol analog exhibits strong SOD1 binding affinity (−9.4057 kcal/mol) and low RMSD (1.59431), suggesting that the benzyloxyisoxazole scaffold is critical for stable enzyme interactions .

Q & A

Basic Question: What are the typical synthetic routes for (3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone, and what reaction conditions are critical for reproducibility?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, often starting with the preparation of isoxazole and indoline precursors. Key steps include:

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for connecting the isoxazole and indoline moieties .
  • Benzyloxy Group Introduction : Nucleophilic substitution or protection/deprotection strategies using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Temperature Control : Reactions often require precise heating (e.g., reflux in ethanol or DMSO) to avoid side products .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for coupling efficiency .
    Reproducibility hinges on rigorous purification (e.g., column chromatography, recrystallization) and spectroscopic validation (NMR, HPLC) .

Advanced Question: How can researchers address contradictory yields or purity data reported in synthetic protocols for this compound?

Methodological Answer:
Contradictions often arise from variations in:

  • Reagent Ratios : Excess benzyl bromide or coupling agents may lead to over-substitution or byproducts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. alcohols (e.g., EtOH) can alter reaction kinetics and purity .
  • Catalyst Activity : Trace moisture or oxygen can deactivate palladium catalysts, reducing yields .
    Resolution Strategy :
  • Conduct Design of Experiments (DoE) to optimize reagent stoichiometry and solvent systems.
  • Use inline monitoring (e.g., FTIR, LC-MS) to track intermediate formation .
  • Validate results with orthogonal characterization (e.g., X-ray crystallography for structural confirmation) .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm benzyloxy protons (δ 4.8–5.2 ppm) and indoline methyl groups (δ 1.2–1.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the isoxazole-indoline core .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives .

Advanced Question: How can computational methods resolve ambiguities in the compound’s electronic structure or reactivity?

Methodological Answer:

  • DFT Calculations : Predict electron density distribution, HOMO-LUMO gaps, and reactive sites (e.g., electrophilic isoxazole ring) .
  • Molecular Dynamics (MD) : Simulate solvation effects on stability and aggregation .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization .
    Validation : Compare computed IR/Raman spectra with experimental data to refine models .

Basic Question: What functional groups in this compound are most susceptible to modification for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Benzyloxy Group : Replace with other alkoxy groups (e.g., methoxy, propoxy) to modulate lipophilicity .
  • Indoline Methyl Group : Substitute with bulkier alkyl chains to probe steric effects .
  • Isoxazole Ring : Introduce electron-withdrawing groups (e.g., nitro) to alter electronic properties .
    Synthetic Strategy : Use parallel synthesis or combinatorial libraries for systematic SAR exploration .

Advanced Question: How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
  • Kinetic Studies : Measure inhibition constants (Kᵢ) for enzyme targets (e.g., kinases) under varied pH/temperature .
  • Metabolic Profiling : Incubate with liver microsomes to identify Phase I/II metabolites (LC-MS/MS) .
  • Gene Expression Analysis : RNA-seq or proteomics to map downstream pathways affected by the compound .

Basic Question: What are the key stability concerns for this compound under storage or experimental conditions?

Methodological Answer:

  • Hydrolytic Degradation : The benzyloxy group is prone to hydrolysis in aqueous media (pH < 5 or > 9) .
  • Photodegradation : Isoxazole rings may undergo [2+2] cycloaddition under UV light; store in amber vials .
  • Oxidation : Indoline’s tertiary amine can oxidize; use antioxidants (e.g., BHT) in solution .
    Mitigation : Conduct accelerated stability studies (40°C/75% RH) and monitor via HPLC .

Advanced Question: How can researchers reconcile discrepancies in biological activity data across different assay platforms?

Methodological Answer:
Discrepancies may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or serum content .
  • Solubility Limits : Use DMSO concentrations < 0.1% to avoid cytotoxicity artifacts .
  • Metabolic Interference : Liver S9 fractions in some assays may prematurely degrade the compound .
    Resolution :
  • Standardize protocols (e.g., CLSI guidelines) and include positive/negative controls.
  • Validate hits using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Basic Question: What purification strategies are recommended for isolating high-purity (>95%) samples of this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) for baseline separation .
  • Recrystallization : Ethanol/water mixtures yield crystalline solids with minimal impurities .
  • Prep-HPLC : Reverse-phase C18 columns for final polishing (ACN/water + 0.1% TFA) .

Advanced Question: How can cross-disciplinary approaches (e.g., materials science, pharmacology) enhance research on this compound?

Methodological Answer:

  • Drug Delivery : Encapsulate in PLGA nanoparticles to improve bioavailability .
  • Material Science : Functionalize metal-organic frameworks (MOFs) for controlled release .
  • Chemical Biology : Develop fluorescent probes by conjugating dansyl or BODIPY tags .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.